molecular formula C4H5Cl2NO3 B080998 n-(Dichloroacetyl)glycine CAS No. 15102-51-9

n-(Dichloroacetyl)glycine

Cat. No. B080998
CAS RN: 15102-51-9
M. Wt: 185.99 g/mol
InChI Key: OANZIWQVCBABCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Dichloroacetyl)glycine (DAG) is a synthetic compound that has been widely used in scientific research for its unique properties. It is a derivative of glycine, an amino acid that is found in many proteins and plays a crucial role in the human body. DAG has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Mechanism Of Action

N-(Dichloroacetyl)glycine acts as an inhibitor of glycine transporters, which are responsible for the uptake of glycine into cells. By inhibiting glycine transporters, n-(Dichloroacetyl)glycine increases the extracellular concentration of glycine, which can affect the activity of NMDA receptors. NMDA receptors are activated by the binding of glycine and glutamate, another neurotransmitter. The activation of NMDA receptors is involved in many physiological processes, including synaptic plasticity, learning, and memory.

Biochemical And Physiological Effects

N-(Dichloroacetyl)glycine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the uptake of glycine by neurons, which can affect the activity of NMDA receptors. Physiologically, it has been shown to enhance the activity of NMDA receptors, which can affect synaptic plasticity, learning, and memory. Additionally, it has been shown to have anticonvulsant effects, which may be related to its ability to modulate NMDA receptor activity.

Advantages And Limitations For Lab Experiments

N-(Dichloroacetyl)glycine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying glycine transporters and NMDA receptors. Additionally, it has been shown to have anticonvulsant effects, which may be useful for studying epilepsy.
However, n-(Dichloroacetyl)glycine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its effects on NMDA receptors may be complex, as it can affect both the glycine and glutamate binding sites. This complexity may make it difficult to interpret results from experiments using n-(Dichloroacetyl)glycine.

Future Directions

There are several future directions for research on n-(Dichloroacetyl)glycine. One direction is the development of new drugs that target glycine transporters or NMDA receptors. n-(Dichloroacetyl)glycine may provide a useful starting point for drug development, as it has a well-defined mechanism of action and has been shown to have anticonvulsant effects.
Another direction is the investigation of the role of glycine transporters and NMDA receptors in neurological disorders, such as epilepsy and Alzheimer's disease. n-(Dichloroacetyl)glycine may provide a useful tool for studying these disorders, as it can modulate the activity of these receptors.
Finally, the development of new methods for synthesizing n-(Dichloroacetyl)glycine may improve its solubility and purity, which can make it more useful for lab experiments. New methods may also provide insights into the mechanism of action of n-(Dichloroacetyl)glycine and its effects on NMDA receptors.

Synthesis Methods

N-(Dichloroacetyl)glycine can be synthesized using different methods, but the most common one is the reaction between glycine and dichloroacetyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields n-(Dichloroacetyl)glycine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(Dichloroacetyl)glycine has been used in various scientific research applications, including the study of neurotransmitter systems, the development of new drugs, and the investigation of metabolic pathways. It has been shown to inhibit the uptake of glycine by neurons, which can affect the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in many physiological processes, including learning and memory, and are a target for drug development.

properties

CAS RN

15102-51-9

Product Name

n-(Dichloroacetyl)glycine

Molecular Formula

C4H5Cl2NO3

Molecular Weight

185.99 g/mol

IUPAC Name

2-[(2,2-dichloroacetyl)amino]acetic acid

InChI

InChI=1S/C4H5Cl2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9)

InChI Key

OANZIWQVCBABCH-UHFFFAOYSA-N

SMILES

C(C(=O)O)NC(=O)C(Cl)Cl

Canonical SMILES

C(C(=O)O)NC(=O)C(Cl)Cl

Other CAS RN

15102-51-9

synonyms

2-[(2,2-dichloroacetyl)amino]acetic acid

Origin of Product

United States

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